molecular formula C19H24N2O2 B3564971 2-(3-acetyl-1H-indol-1-yl)-N-cycloheptylacetamide

2-(3-acetyl-1H-indol-1-yl)-N-cycloheptylacetamide

Cat. No.: B3564971
M. Wt: 312.4 g/mol
InChI Key: IBULYRRBUPBFRH-UHFFFAOYSA-N
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Description

2-(3-acetyl-1H-indol-1-yl)-N-cycloheptylacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core substituted with an acetyl group at the 3-position and a cycloheptylacetamide group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-cycloheptylacetamide can be achieved through a multi-step process involving the formation of the indole core followed by functional group modifications. One common method involves the Fischer indole synthesis, where aryl hydrazines react with ketones under acidic conditions to form the indole core . The acetylation of the indole at the 3-position can be achieved using acetic anhydride in the presence of a base such as pyridine . The final step involves the N-alkylation of the indole nitrogen with cycloheptylacetamide using an alkyl halide under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetyl-1H-indol-1-yl)-N-cycloheptylacetamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form oxindole derivatives.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-acetyl-1H-indol-1-yl)-N-cycloheptylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and composites.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-cycloheptylacetamide involves its interaction with specific molecular targets in the body. The indole core can interact with various enzymes and receptors, modulating their activity. The acetyl group and cycloheptylacetamide moiety can further influence the compound’s binding affinity and selectivity for these targets. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-acetyl-1H-indol-1-yl)-N-cycloheptylacetamide is unique due to the presence of the cycloheptyl group, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its binding affinity for certain molecular targets and improve its stability and solubility compared to similar compounds.

Properties

IUPAC Name

2-(3-acetylindol-1-yl)-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-14(22)17-12-21(18-11-7-6-10-16(17)18)13-19(23)20-15-8-4-2-3-5-9-15/h6-7,10-12,15H,2-5,8-9,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBULYRRBUPBFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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